4-(Pyridin-4-yloxy)-benzenesulfonic acid

Vue d'ensemble

Description

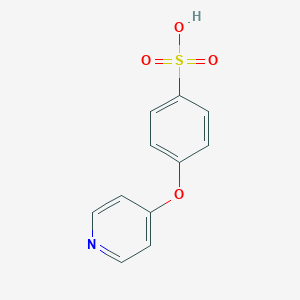

4-(Pyridin-4-yloxy)-benzenesulfonic acid is an organic compound that features a pyridine ring attached to a benzenesulfonic acid moiety via an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid typically involves the reaction of 4-hydroxybenzenesulfonic acid with 4-chloropyridine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzenesulfonic acid attacks the chloropyridine, resulting in the formation of the ether linkage.

Reaction Conditions:

Reagents: 4-hydroxybenzenesulfonic acid, 4-chloropyridine, base (e.g., potassium carbonate)

Solvent: Dimethylformamide (DMF) or another polar aprotic solvent

Temperature: Typically heated to 80-100°C

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-4-yloxy)-benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Sulfonate esters

Reduction: Piperidine derivatives

Substitution: Halogenated or nitrated derivatives of the benzene ring

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

4-(Pyridin-4-yloxy)-benzenesulfonic acid has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of pyridine compounds exhibit significant activity against inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The sulfonic acid group enhances the solubility and bioavailability of the compound, making it a candidate for drug formulation aimed at treating chronic inflammatory conditions .

Inhibitory Activity

The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it has been evaluated for its ability to inhibit the activity of kinases associated with inflammatory responses, providing a pathway for the development of new therapeutic agents targeting these pathways .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a functional monomer in the synthesis of polymers. Its unique structure allows for the introduction of pyridine functionalities into polymer backbones, enhancing their thermal and mechanical properties. This application is particularly relevant in the development of high-performance materials used in coatings and adhesives .

Conductive Polymers

Research has also indicated that incorporating this compound into conductive polymer matrices can improve electrical conductivity and thermal stability. This makes it suitable for applications in electronics, such as sensors and organic photovoltaic devices .

Analytical Chemistry

Chromatographic Applications

this compound is employed as a reagent in high-performance liquid chromatography (HPLC) for the detection and quantification of various analytes. Its sulfonic acid group allows for effective ion-pairing with cationic species, enhancing separation efficiency in chromatographic techniques .

NMR Spectroscopy

The compound is also used as a standard or reference material in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined chemical shifts. This aids researchers in calibrating NMR instruments and improving the accuracy of spectral data interpretation .

Case Study 1: Anti-inflammatory Drug Development

A study published in a pharmaceutical journal highlighted the synthesis of novel derivatives based on this compound, demonstrating their efficacy against inflammation-related pathways in vitro. The results showed a significant reduction in pro-inflammatory cytokine production in treated cell lines compared to controls, suggesting potential therapeutic applications .

Case Study 2: Polymer Synthesis

In another research project focused on material science, scientists synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional polymers, indicating their suitability for advanced engineering applications .

Mécanisme D'action

The mechanism of action of 4-(Pyridin-4-yloxy)-benzenesulfonic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the sulfonic acid group can form ionic interactions with positively charged amino acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Pyridin-3-yloxy)-benzenesulfonic acid

- 4-(Pyridin-2-yloxy)-benzenesulfonic acid

- 4-(Pyridin-4-yloxy)-benzoic acid

Uniqueness

4-(Pyridin-4-yloxy)-benzenesulfonic acid is unique due to the specific positioning of the pyridine ring and the sulfonic acid group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.

Activité Biologique

Overview

4-(Pyridin-4-yloxy)-benzenesulfonic acid is an organic compound characterized by a pyridine ring connected to a benzenesulfonic acid moiety through an ether linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and other therapeutic properties.

- Molecular Formula : CHNOS

- Molecular Weight : 251.26 g/mol

- CAS Number : 192329-80-9

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-hydroxybenzenesulfonic acid with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it has shown activity comparable to standard antibiotics. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiviral Properties

In addition to its antibacterial effects, this compound has also been investigated for antiviral activity. It has been noted that certain pyridine derivatives can inhibit viral replication, suggesting potential applications in treating viral infections .

The mechanism by which this compound exerts its biological effects is thought to involve binding interactions with specific enzymes or receptors. The pyridine ring may facilitate interactions with aromatic amino acids in protein structures, while the sulfonic acid group can form ionic bonds with positively charged residues, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or including this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine exhibited potent activity against multiple strains of bacteria and fungi, with some compounds showing MIC values lower than those of conventional antibiotics .

- Anticancer Potential : Research has indicated that certain pyridine-based compounds can induce apoptosis in cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through modulation of cell signaling pathways .

- Enzyme Inhibition : Investigations into the inhibitory effects on metabolic enzymes have shown that this compound can act as a selective inhibitor, potentially useful in drug design for metabolic disorders .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Pyridin-3-yloxy)-benzenesulfonic acid | Pyridine derivative | Moderate antimicrobial activity |

| 4-(Pyridin-2-yloxy)-benzenesulfonic acid | Pyridine derivative | Limited biological studies available |

| 4-(Pyridin-4-yloxy)-benzoic acid | Pyridine derivative | Notable anti-inflammatory properties |

Propriétés

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVIGUWDUVUVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375185 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-80-9 | |

| Record name | 4-(4-Pyridinyloxy)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192329-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.